molecular formula C8H10N2O B1335863 N-(pyridin-2-ylmethyl)acetamide CAS No. 58481-18-8

N-(pyridin-2-ylmethyl)acetamide

Cat. No. B1335863
CAS RN: 58481-18-8
M. Wt: 150.18 g/mol
InChI Key: ACOHAEBNFWGQCL-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl functional group (CH3C(=O)-) attached to a nitrogen atom. This particular compound features a pyridin-2-ylmethyl group, indicating a pyridine ring with a methyl substituent at the second position, linked to the nitrogen of the acetamide group. Although the provided papers do not directly discuss N-(pyridin-2-ylmethyl)acetamide, they do provide insights into similar compounds, which can be used to infer some aspects of its chemistry.

Synthesis Analysis

The synthesis of related N-substituted acetamides typically involves the condensation of corresponding acids or their derivatives with amines or amides. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides was achieved by condensation of the corresponding acids with 4-aminopyridine . Similarly, the synthesis of 2-(pyridin-2-yl)-N,N-diphenylacetamides involved synthetic routes that may be applicable to the synthesis of N-(pyridin-2-ylmethyl)acetamide .

Molecular Structure Analysis

The molecular structure of N-substituted acetamides is often characterized by spectroscopic methods and X-ray crystallography. For example, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide was determined, showing that the amide unit is almost planar and that the phenyl and pyridyl groups are not conjugated with the amide unit . This information can be extrapolated to suggest that N-(pyridin-2-ylmethyl)acetamide may also exhibit a planar amide unit with specific dihedral angles between the pyridine ring and the amide plane.

Chemical Reactions Analysis

The chemical reactivity of N-substituted acetamides can involve oxidation reactions. For instance, 2-(pyridin-2-yl)-N,N-diphenylacetamides underwent oxidation with various oxidants, leading to multiple products . This suggests that N-(pyridin-2-ylmethyl)acetamide could also participate in oxidation reactions, potentially yielding a variety of oxidized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides can be influenced by their molecular structure. For example, the presence of substituents on the pyridine ring or the acetamide nitrogen can affect the compound's solubility, melting point, and biological activity. The biological evaluation of related compounds as opioid kappa agonists and antiallergic agents indicates that N-(pyridin-2-ylmethyl)acetamide may also exhibit specific biological properties, which would be determined by its precise physical and chemical characteristics.

Scientific Research Applications

Metal Complexes and Ligand Studies

  • N-(pyridin-2-ylmethyl)acetamide has been used in the synthesis of new metal complexes. Tetradentate ligands derived from it showed diverse bonding and geometries with metals like Cr(III), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) (Al-jeboori, Al-Tawel, & Ahmad, 2010). Another study synthesized divalent and trivalent ion complexes with 2-hydroxy-N-pyridin-2-ylmethyl-acetamide, observing varied biological activities (Karim, Ali, & Musa, 2005).

Tautomerism Studies

  • Research on tautomerism, a form of isomerism, highlighted N-(pyridin-2-yl)acetamide's existence in various tautomeric forms, contributing to understanding heteroaromatic tautomerism (Katritzky & Ghiviriga, 1995).

Corrosion Inhibition

  • Derivatives of N-(pyridin-2-yl)acetamide have been synthesized for corrosion inhibition, tested in both acidic and mineral oil mediums. These compounds showed promising inhibition efficiencies, crucial for industrial applications (Yıldırım & Cetin, 2008).

Ligand-Reactivity and Chemical Synthesis

  • Studies focused on the ligand-rearrangement reactions using 3-halo-4-aminopyridines with N-(pyridin-2-ylmethyl)acetamide, leading to novel synthetic pathways (Getlik et al., 2013). Another investigation into the coordination of N,N-bis(pyridin-2-ylmethyl)acetamide with transition metals showed interesting results on amide bond cleavage (Yang, Lu, Wang, & Liu, 2016).

Pharmaceutical Research

  • A study on 2-aryl-2-(pyridin-2-yl)acetamides explored their anticonvulsant activities and cardiac safety, showcasing their potential as therapeutic agents (Dawidowski et al., 2020).

Spectroscopic and Structural Analysis

  • Research has been conducted on zinc complexes with N-(2-pyridylmethyl)acetamide ligands, where the complexes exhibited various coordination geometries. This study contributes to our understanding of metal-ligand interactions (Chaudhuri et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound, PYRIDINE-2-ACETAMIDE, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

N-(pyridin-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7(11)10-6-8-4-2-3-5-9-8/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOHAEBNFWGQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408160
Record name N-(pyridin-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylmethyl)acetamide

CAS RN

58481-18-8
Record name N-(pyridin-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5.0 g 2-(aminomethyl)pyridine, 5.02 ml acetic anhydride, 0.847 g 4-dimethylaminopyridine and 35 ml of pyridine is heated at reflux temperature for 23.5 hours. The cooled solution is poured into water and extracted with methylene chloride. The organic layer is washed with saturated sodium chloride, dried and concentrated in vacuo. The residue is purified by column chromatography (silica gel:5% methyl alcohol/ethyl acetate) to give 3.3 g of desired product as a light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.02 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0.847 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
UP Chaudhuri, LR Whiteaker, A Mondal, EL Klein… - Inorganica chimica …, 2007 - Elsevier
… In addition to these previously reported ligands, we report the synthesis of a new ligand, MeL SMe (N-methyl-2-methylsulfanyl-N-pyridin-2-ylmethyl-acetamide), a new member of our …
Number of citations: 26 www.sciencedirect.com
MJ Al-Jeboori, HH Al-Tawel, RM Ahmad - Inorganica Chimica Acta, 2010 - Elsevier
New tetradentate ligands 2-(2-mercaptoethylthio)-N-(pyridin-2-ylmethyl)acetamide H 2 L 1 and 2-chloro-2-(2-mercaptoethylthio)-N-(pyridin-2-ylmethyl)acetamide H 2 L 2 were …
Number of citations: 44 www.sciencedirect.com
DZ Gao, HK Lin, SR Zhu - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
The title compound, [Zn2(C20H20N5O)Cl3], was prepared from the multidentate ligand 2-[bis(pyridin-2-ylmethyl)amino]-N-(pyridin-2-ylmethyl)acetamide and zinc(II) chloride. The …
Number of citations: 4 scripts.iucr.org
LK Abdul Karim, EH Ali And… - journal of kerbala …, 2005 - iraqjournals.com
… The ligand 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide(L) has been prepared from reaction of 2-(aminomethyl)pyridin with chloroacetic acid (1:1).It has been characterized by elemental …
Number of citations: 0 iraqjournals.com
LKA Karim, EH Ali, FH Musa - journal of kerbala university, 2012 - iasj.net
… The ligand 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide(L) has been prepared from reaction of 2-(aminomethyl)pyridin with chloroacetic acid (1:1).It has been characterized by elemental …
Number of citations: 7 www.iasj.net
FMA Elmagbari - 2015 - open.uct.ac.za
Rheumatoid arthritis is a debilitating disease for which there is no cure. Copper has been used for centuries to alleviate the inflammation associated with the disease. The aim of this …
Number of citations: 0 open.uct.ac.za
JY Lee, JY Lee, YY Chang, CH Hu, NM Wang… - …, 2015 - ACS Publications
A series of new imidazolium salts was synthesized by simple quaternization reactions of 1-benzyl-1H-imidazole or 1-benzyl-2-methyl-1H-imidazole and their derivatives with 2-chloro-N-…
Number of citations: 74 pubs.acs.org
R Morrison, T Belz, SK Ihmaid, JMA Al-Rawi… - Medicinal Chemistry …, 2014 - Springer
The 2-morpholino-substituted-benzoxazines 7a and 7b were used in the synthesis of 2-morpholino-di-O-benzyl, O-pyridin-2yl, 3-yl and 4yl-methoxy)-1,3-benzoxazines 8a–8d, and N-(2-…
Number of citations: 13 link.springer.com
I Tsukamoto, H Koshio, S Akamatsu… - Bioorganic & medicinal …, 2008 - Elsevier
The present work describes the discovery of novel series of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepine-5-ylidene)acetamide derivatives as arginine vasopressin (AVP) V 2 …
Number of citations: 12 www.sciencedirect.com
I Tsukamoto, H Koshio, T Kuramochi, C Saitoh… - Bioorganic & medicinal …, 2009 - Elsevier
A series of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetamide derivatives was synthesized, and their structure–activity relationships were examined in order to …
Number of citations: 20 www.sciencedirect.com

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